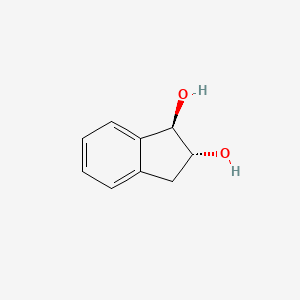

(1R,2R)-indan-1,2-diol

Übersicht

Beschreibung

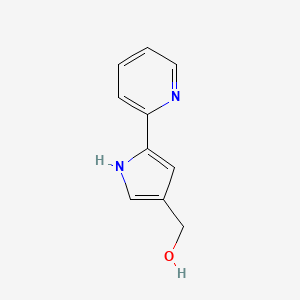

(1R,2R)-indan-1,2-diol: is an organic compound with the molecular formula C₉H₁₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclic structure This compound is a stereoisomer, specifically the trans isomer, where the hydroxyl groups are on opposite sides of the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bioconversion: One of the primary methods for preparing (1R,2R)-indan-1,2-diol is through the bioconversion of indene using microbial strains such as Rhodococcus sp.

Chemical Synthesis: Another method involves the asymmetric epoxidation of silyl enol ethers followed by regio- and stereospecific addition of hydride or alkylide donors.

Industrial Production Methods: Industrial production often relies on bioconversion due to its efficiency and selectivity. The use of genetically modified microbial strains can enhance the yield and purity of this compound .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (1R,2R)-indan-1,2-diol can undergo oxidation to form 1,2-indanedione.

Reduction: It can be reduced to form various indanol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: 1,2-Indanedione

Reduction: Indanol derivatives

Substitution: Various substituted indane derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry:

Chiral Building Block: (1R,2R)-indan-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules.

Biology:

Enzyme Studies: It is used in studies involving diol dehydrogenases and other enzymes that act on vicinal diols.

Medicine:

Pharmaceuticals: this compound is a precursor in the synthesis of HIV protease inhibitors such as indinavir.

Industry:

Wirkmechanismus

The mechanism of action of (1R,2R)-indan-1,2-diol involves its interaction with specific enzymes and receptors. For example, in the bioconversion process, it is oxidized by dioxygenases and further processed by dehydrogenases . These enzymes facilitate the conversion of indene to this compound through a series of oxidation and hydrolysis steps .

Vergleich Mit ähnlichen Verbindungen

cis-1,2-Indandiol: The cis isomer of 1,2-Indandiol, where the hydroxyl groups are on the same side of the ring.

1,2-Indanedione: An oxidized form of 1,2-Indandiol.

1,2-Indanediol: A general term for diols derived from indane, including both cis and trans isomers.

Uniqueness: (1R,2R)-indan-1,2-diol is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis and as a chiral building block. Its ability to undergo selective reactions and its role in the synthesis of important pharmaceuticals highlight its significance in both research and industry .

Eigenschaften

Molekularformel |

C9H10O2 |

|---|---|

Molekulargewicht |

150.17 g/mol |

IUPAC-Name |

(1R,2R)-2,3-dihydro-1H-indene-1,2-diol |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m1/s1 |

InChI-Schlüssel |

YKXXBEOXRPZVCC-RKDXNWHRSA-N |

Isomerische SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)O)O |

Kanonische SMILES |

C1C(C(C2=CC=CC=C21)O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Acetyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B8815179.png)